molecular formula C15H11N3O3S B11704620 N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B11704620
M. Wt: 313.3 g/mol
InChI Key: JLZHXXYIRVAROO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzothiazole ring fused with a benzamide moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide typically involves the coupling of 2-aminobenzothiazole with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound may also interact with DNA, leading to the inhibition of bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H11N3O3S/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-15-16-11-4-2-3-5-13(11)22-15/h2-8H,1H3,(H,16,17,19)

InChI Key

JLZHXXYIRVAROO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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